molecular formula C19H27N3O3 B2583437 tert-butyl 4-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)piperidine-1-carboxylate CAS No. 2320179-07-3

tert-butyl 4-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)piperidine-1-carboxylate

Cat. No. B2583437
CAS RN: 2320179-07-3
M. Wt: 345.443
InChI Key: SUAGEWBNESNYPA-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the English name: tert-butyl 4- (2-oxo-3H-imidazo [4,5-b]pyridin-1-yl)piperidine-1-carboxylate . It is used in various chemical reactions and has a CAS number of 781649-87-4 .


Molecular Structure Analysis

The molecular formula of this compound is C11H15N3O3 . The structure of the compound was confirmed by single crystal X-ray diffraction analysis .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a molar refractivity of 61.3±0.5 cm3, and a molar volume of 176.7±7.0 cm3 . It has 6 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors : A study detailed the synthesis of 4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one-based acetyl-CoA carboxylase inhibitors, utilizing a synthetic strategy that provides pyrazolo-fused spirolactams from halogenated benzylic arenes and cyclic carboxylates. This research is pivotal for the development of novel inhibitors targeting acetyl-CoA carboxylase, a crucial enzyme in fatty acid metabolism (Huard et al., 2012).

  • Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate : This work established a rapid and high-yield synthetic method for an important intermediate in the synthesis of small molecule anticancer drugs. The research emphasizes the critical role of this intermediate in the development of effective therapeutic agents (Zhang et al., 2018).

Chemical Characterization and Applications

  • Modulation of Ethoxyquin Genotoxicity : In a study exploring the modulation of ethoxyquin's genotoxicity by free radical scavengers and DNA damage repair mechanisms, researchers synthesized and used N-tert-butyl-alpha-phenylnitrone (PBN) and its derivative. This research contributes to understanding the chemical interactions and potential mitigating effects on DNA damage, showcasing the broader applications of tert-butyl compounds (Skolimowski et al., 2010).

  • Synthesis and Molecular Structure Characterization : Another study focused on the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, highlighting its structure via single crystal X-ray diffraction analysis. This research provides insights into the structural aspects of tert-butyl derivatives, important for their potential application in various scientific fields (Moriguchi et al., 2014).

properties

IUPAC Name

tert-butyl 4-[2-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-oxoethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-19(2,3)25-18(24)21-9-6-14(7-10-21)11-17(23)22-12-15-5-4-8-20-16(15)13-22/h4-5,8,14H,6-7,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAGEWBNESNYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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